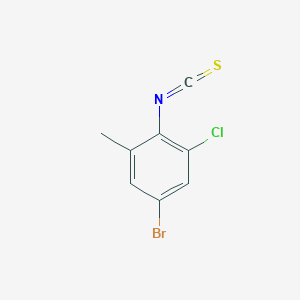
4-Bromo-2-chloro-6-methylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-methylphenyl isothiocyanate is a chemical compound with the molecular formula C8H5BrClNS. It is a derivative of phenyl isothiocyanate, featuring bromine, chlorine, and methyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylphenyl isothiocyanate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloro-6-methylbenzene with thiocyanate ions under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the starting materials and reagents under controlled conditions. The production process may include purification steps to ensure the final product's quality and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methylphenyl isothiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Replacement of the isothiocyanate group with other functional groups.
Scientific Research Applications
4-Bromo-2-chloro-6-methylphenyl isothiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Utilized in drug discovery and development processes.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives. These reactions can modulate biological processes and pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-methylphenyl isothiocyanate is unique due to its specific combination of bromine, chlorine, and methyl groups on the phenyl ring. Similar compounds include:
4-Bromo-2-chlorophenyl isothiocyanate: Lacks the methyl group.
2-Chloro-6-methylphenyl isothiocyanate: Lacks the bromine atom.
4-Bromo-6-methylphenyl isothiocyanate: Lacks the chlorine atom.
These compounds have different reactivity and applications due to the presence or absence of specific substituents on the phenyl ring.
Properties
Molecular Formula |
C8H5BrClNS |
|---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 |
InChI Key |
BMTOGEQRCYUMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















